molecular formula C18H18ClNO2 B2774348 (2-Chlorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1208686-09-2

(2-Chlorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No. B2774348
CAS RN: 1208686-09-2
M. Wt: 315.8
InChI Key: QXIXSNPVLVMNJU-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds involves the use of different cyclic or acyclic precursors, and the reaction conditions are reported in the literature . The product is usually obtained as a white solid .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the pyrrolidine ring and its derivatives . The structure is confirmed by various spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by the different substituents on the vibrational spectra, particularly on the triazole ring .

Scientific Research Applications

Safety and Hazards

Safety and hazards related to similar compounds involve avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions in the research of similar compounds involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(2-chlorophenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-22-15-8-6-13(7-9-15)14-10-11-20(12-14)18(21)16-4-2-3-5-17(16)19/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIXSNPVLVMNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

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